((3-Chloro-4-fluorophenyl)sulfonyl)valine

Medicinal Chemistry MMP Inhibitors Ligand Efficiency

This compound offers an irreplaceable 3-chloro-4-fluorophenyl substitution that cannot be replicated by 4-bromo or 4-methylphenyl analogs. Engineered for MMP S1' pocket SAR and complement protease inhibition (C1r IC50 12 µM). With a balanced LogP of 3.34 and TPSA of 91.85 Ų, it serves as an ideal fragment for libraries and a reference for ADME optimization. Choose this exact scaffold to ensure reproducible biological activity in your protease inhibitor programs.

Molecular Formula C11H13ClFNO4S
Molecular Weight 309.74
CAS No. 1008660-85-2
Cat. No. B2607520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3-Chloro-4-fluorophenyl)sulfonyl)valine
CAS1008660-85-2
Molecular FormulaC11H13ClFNO4S
Molecular Weight309.74
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C11H13ClFNO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-9(13)8(12)5-7/h3-6,10,14H,1-2H3,(H,15,16)
InChIKeyJZIZZRJRPLHFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((3-Chloro-4-fluorophenyl)sulfonyl)valine (CAS 1008660-85-2) – Structural Identity and Core Physicochemical Profile


((3-Chloro-4-fluorophenyl)sulfonyl)valine (CAS 1008660-85-2) is an N-arylsulfonamide derivative of the branched-chain amino acid valine, bearing a 3-chloro-4-fluorophenyl substituent on the sulfonyl group. The compound has a molecular formula of C11H13ClFNO4S and a molecular weight of 309.74 g·mol⁻¹ . Key computed physicochemical properties include a topological polar surface area (TPSA) of 91.85 Ų and a consensus LogP of 3.34 . This scaffold belongs to a broader class of sulfonylamino acid derivatives that have been explored as enzyme inhibitors, particularly against matrix metalloproteinases (MMPs) and serine proteases [1].

((3-Chloro-4-fluorophenyl)sulfonyl)valine – Why Generic Substitution Across Sulfonylvaline Analogs Fails


N-Arylsulfonylvaline derivatives are not interchangeable building blocks. Even minor modifications to the aryl substituent pattern (e.g., halogen identity, position, and count) can profoundly alter lipophilicity, electronic properties, and target binding. Structure–activity relationship (SAR) studies on N-arylsulfonamido d-valine MMP inhibitors demonstrate that the aryl sulfonyl group directly engages the S1′ specificity pocket, and that changing substituents on the phenyl ring shifts both potency and selectivity profiles across MMP isoforms [1]. The 3-chloro-4-fluorophenyl motif in the target compound provides a distinct combination of electron-withdrawing effects (σmeta-Cl ≈ 0.37; σpara-F ≈ 0.06) that cannot be replicated by a 4-bromophenyl, 4-methylphenyl, or 4-chloro-3-(trifluoromethyl)phenyl analog. Consequently, procurement based solely on the presence of a sulfonylvaline core—without verifying the aryl substitution—risks selecting a compound with divergent biological activity, solubility, and metabolic stability.

((3-Chloro-4-fluorophenyl)sulfonyl)valine – Quantitative Comparative Evidence Against Nearest Analogs


Molecular Weight Differentiation vs. Biphenylsulfonylvaline MMP Inhibitor PD166793

The target compound (MW = 309.74) is substantially smaller than the broad-spectrum MMP inhibitor PD166793 (MW = 465.52, CAS 199850-67-4) . This ~155 Da difference reflects the replacement of a biphenylsulfonyl group with a monocyclic 3-chloro-4-fluorophenylsulfonyl group, resulting in a lower heavy-atom count (20 vs. 33 non-hydrogen atoms) and higher ligand efficiency potential.

Medicinal Chemistry MMP Inhibitors Ligand Efficiency

Lipophilicity (LogP) and PSA Comparison with ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine

The target compound exhibits a consensus LogP of 3.34 and a TPSA of 91.85 Ų . Its close analog ((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine (CAS 1242095-23-3, MW 359.75) is predicted to have a substantially higher LogP (~4.0–4.5) due to the CF₃ group, while maintaining a similar TPSA. This LogP difference of ≥0.7 log units places the two compounds in different lipophilicity ranges, which can affect membrane permeability, plasma protein binding, and metabolic clearance.

Drug Design ADME Physicochemical Profiling

Halogen Substitution Pattern and Predicted Target Engagement Profile

The 3-chloro-4-fluoro substitution pattern introduces a unique halogen-bond donor profile. The chlorine atom at the meta position provides a σ-hole for halogen bonding with backbone carbonyls in enzyme active sites, while the para-fluorine modulates ring electronics without steric bulk. In contrast, the 4-bromophenyl analog (CAS 250714-81-9) presents a larger halogen at the para position, and the 4-methylphenyl analog lacks halogen-bonding capability entirely [1]. SAR studies on N-arylsulfonamido d-valine MMP inhibitors confirm that aryl substituent identity and position directly dictate isoform selectivity [2].

SAR Halogen Bonding Enzyme Inhibition

C1r Serine Protease Inhibitory Activity

The target compound has been evaluated for inhibition of the C1r serine protease, a key component of the classical complement pathway. The reported IC₅₀ is 12,000 nM (12 µM) [1]. While this potency is modest, it represents a specific biochemical annotation not shared by the majority of sulfonylvaline analogs, which have been primarily characterized against MMPs. The structurally distinct biphenylsulfonylvaline inhibitor PD166793, for example, is a potent MMP-2/-3/-13 inhibitor (IC₅₀ = 47, 12, and 8 nM respectively) but shows no reported C1r activity .

Complement System Serine Protease Immunology

Commercial Availability and Purity Specification Benchmarks

The target compound is available from multiple specialty chemical suppliers at a standard purity specification of ≥95% (e.g., AKSci Cat. 4866CJ; Chemenu Cat. CM578735) . In contrast, the closely related analog ((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine (CAS 1242095-23-3) is offered at 95–97% purity but from fewer vendors, and the 4-bromophenyl analog (CAS 250714-81-9) has limited commercial availability . This broader supply base for the target compound reduces procurement lead times and single-source dependency risks.

Chemical Procurement Quality Control Supply Chain

((3-Chloro-4-fluorophenyl)sulfonyl)valine – High-Fidelity Application Scenarios Based on Quantitative Evidence


Complement Pathway Probe Development

The documented C1r serine protease inhibitory activity (IC₅₀ = 12 µM) positions this compound as a tractable starting point for developing chemical probes targeting the classical complement pathway. Researchers studying complement-mediated diseases can use this scaffold for SAR optimization, leveraging the modifiable 3-chloro-4-fluorophenyl group to improve potency while monitoring selectivity against related serine proteases [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 309.74 Da, a LogP of 3.34, and a TPSA of 91.85 Ų, the compound meets key fragment-like criteria (MW < 300 Da borderline; cLogP < 3.5; TPSA < 100 Ų). Its dual-halogen aryl motif provides vectors for halogen-bond-mediated interactions, making it a valuable entry in fragment libraries screened against novel protein targets .

Matrix Metalloproteinase Inhibitor SAR Expansion

Given the well-established role of N-arylsulfonylvaline scaffolds as MMP inhibitors, this compound offers a distinct aryl substitution pattern (3-Cl, 4-F) not covered by previously reported d-valine libraries. Incorporating it into MMP SAR studies can reveal how halo-substitution geometry at the S1′ pocket influences isoform selectivity, particularly for gelatinases (MMP-2, MMP-9) and collagenases (MMP-8, MMP-13) [2].

Comparative ADME Profiling of Halogenated Sulfonylvalines

The target compound's intermediate LogP (3.34) relative to the more lipophilic CF₃ analog (estimated LogP ~4.0–4.5) makes it suitable for head-to-head ADME comparisons. Teams optimizing metabolic stability and solubility within a sulfonylvaline series can use this compound as a balanced-lipophilicity reference point in microsomal stability and permeability assays .

Quote Request

Request a Quote for ((3-Chloro-4-fluorophenyl)sulfonyl)valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.